molecular formula C13H21NO4 B2733281 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid CAS No. 2418649-46-2

2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid

Cat. No.: B2733281
CAS No.: 2418649-46-2
M. Wt: 255.314
InChI Key: QLROZEPAEHMDEJ-UHFFFAOYSA-N
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Description

The compound 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid features a bicyclo[3.2.0]heptane core, a seven-membered bicyclic ring system with one nitrogen atom (3-aza). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the acetic acid substituent enhances solubility and reactivity. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for peptide synthesis and drug discovery.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(9,8-14)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROZEPAEHMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[32One common method involves the catalytic hydrogenation of substituted pyrroles, followed by cyclization using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide . The hydrogenation process is facilitated by the presence of the Boc group, which enhances the stereoselectivity of the reaction.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions produce various oxidized or reduced derivatives of the bicyclic structure.

Scientific Research Applications

2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The Boc group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modifications of the compound. The bicyclic structure provides a rigid framework that can interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

Bicyclo Ring Size and Strain :

  • The bicyclo[3.2.0]heptane system (target) balances moderate ring strain and conformational flexibility, making it suitable for dynamic binding in drug-receptor interactions.
  • Smaller systems like bicyclo[3.1.0]hexane exhibit higher strain, which may enhance reactivity in ring-opening reactions .
  • Larger systems (e.g., bicyclo[3.2.1]octane ) reduce strain but increase hydrophobicity, impacting solubility .

Stereochemical Considerations :

  • Analogs such as methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1212063-26-7) highlight the importance of stereocenters in biological activity and synthetic utility .

Physicochemical Properties :

  • The bicyclo[3.2.1]octane derivative (CAS 1250996-75-8) exists as a liquid, contrasting with the solid-state nature of smaller-ring analogs, likely due to reduced crystallinity .
  • The Boc group universally enhances stability during synthesis but may sterically hinder interactions in larger systems .

Q & A

Basic: What are the critical safety protocols for handling 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 respirators (US) or EN 143-compliant P1 filters (EU) for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher exposure levels .
  • Engineering Controls: Conduct experiments in fume hoods with adequate ventilation to minimize inhalation risks.
  • Spill Management: Isolate spills using inert materials (e.g., sand) and dispose of contaminated waste via licensed hazardous waste handlers .
  • Storage: Store in a cool, dry environment away from strong acids/bases and oxidizing agents to prevent hazardous reactions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Analytical Techniques:
    • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm bicyclic structure and tert-butoxycarbonyl (Boc) group integrity .
    • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended) .
    • Mass Spectrometry (MS): Confirm molecular weight (e.g., expected m/z for C14_{14}H21_{21}NO4_4: 267.32) via ESI-MS or MALDI-TOF .

Advanced: What experimental design considerations are critical for synthesizing derivatives of this bicyclic compound?

Answer:

  • Reaction Optimization:
    • Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) for Boc deprotection under acidic conditions (e.g., TFA) .
    • Temperature Control: Maintain reactions at 0–25°C to prevent side reactions (e.g., ring-opening or racemization) .
  • Purification Strategies:
    • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to isolate intermediates.
    • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products .

Advanced: How can computational modeling enhance the design of reactions involving this compound?

Answer:

  • Reaction Pathway Prediction:
    • Use density functional theory (DFT) to calculate transition states and activation energies for bicyclic ring modifications .
    • Simulate solvent effects (e.g., COSMO-RS) to predict solubility and reaction yields .
  • Virtual Screening:
    • Dock derivatives into target enzyme pockets (e.g., proteases) using AutoDock Vina to prioritize synthetically accessible analogs with predicted bioactivity .

Advanced: What strategies resolve contradictions in reported physicochemical data for this compound?

Answer:

  • Data Cross-Validation:
    • Compare melting points and solubility across multiple sources (e.g., CAS Common Chemistry vs. peer-reviewed journals) .
    • Replicate experiments under controlled conditions (e.g., humidity <30%) to minimize environmental variability .
  • Methodological Transparency:
    • Document detailed experimental parameters (e.g., heating rates for DSC melting points) to enable reproducibility .

Advanced: How do structural modifications to the bicyclic core influence biological activity?

Answer:

  • Case Studies:
    • Boc Group Replacement: Substituting tert-butoxycarbonyl with carbamoyl groups (e.g., tert-butyl 6-carbamoyl derivatives) enhances water solubility but may reduce membrane permeability .
    • Ring Expansion: Analogous 3-azabicyclo[3.2.1]octane derivatives show improved binding to neurological targets (e.g., serotonin receptors) due to conformational rigidity .
  • Activity Testing:
    • Use in vitro assays (e.g., enzyme inhibition IC50_{50}) to correlate structural changes with potency trends .

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